molecular formula C8H5F3N2 B3039858 3-Amino-2-(trifluoromethyl)benzonitrile CAS No. 1369869-39-5

3-Amino-2-(trifluoromethyl)benzonitrile

Cat. No.: B3039858
CAS No.: 1369869-39-5
M. Wt: 186.13 g/mol
InChI Key: RVWQGXQVEHFTCZ-UHFFFAOYSA-N
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Description

3-Amino-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H5F3N2. It is a cyanated and trifluoromethylated derivative of aniline. This compound is known for its applications in the synthesis of various pharmaceuticals, including nonsteroidal antiandrogens like bicalutamide .

Preparation Methods

The preparation of 3-Amino-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with trifluoromethyl fluorobenzene as the main material. The process includes three key steps: positioning bromination, cyano group replacement, and aminolysis substitution . The reagents used in this process include glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, cuprous cyanide, liquid ammonia, and ethanol. This method is advantageous due to its simplicity, high yield (73-75%), and high purity of the final product (over 99%) .

Chemical Reactions Analysis

3-Amino-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.

    Reduction: Reduction reactions can be performed using reducing agents like iron powder.

    Substitution: The compound can undergo substitution reactions, particularly involving the amino and cyano groups. .

Scientific Research Applications

3-Amino-2-(trifluoromethyl)benzonitrile is widely used in scientific research, particularly in the synthesis of pharmaceuticals. It serves as a key intermediate in the production of bicalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer .

Mechanism of Action

The mechanism of action of 3-Amino-2-(trifluoromethyl)benzonitrile is primarily related to its role as an intermediate in drug synthesis. For instance, in the synthesis of bicalutamide, it contributes to the formation of the active compound that inhibits androgen receptors, thereby blocking the effects of androgens in the body .

Comparison with Similar Compounds

3-Amino-2-(trifluoromethyl)benzonitrile can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific applications in pharmaceutical synthesis, particularly in the production of antiandrogens and potential cancer treatments.

Properties

IUPAC Name

3-amino-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWQGXQVEHFTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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